
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety and a benzenthiosulfonate group. It is often used in chemical synthesis and analytical chemistry due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the benzenthiosulfonate group. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors where beta-D-glucopyranose is treated with acetic anhydride. The benzenthiosulfonate group is then introduced through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base such as triethylamine .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzenthiosulfonate group to a thiol group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glucopyranosyl derivatives.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate involves its interaction with various molecular targets. The glucopyranosyl moiety can interact with carbohydrate-binding proteins, while the benzenthiosulfonate group can undergo redox reactions. These interactions can modulate biological pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a benzenthiosulfonate group.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Contains a bromide group and is used in different types of chemical reactions.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl thiourea: Contains a thiourea group and is studied for its anticancer properties.
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is unique due to its combination of a glucopyranosyl moiety and a benzenthiosulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H24O11S2 |
|---|---|
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H24O11S2/c1-11(21)27-10-16-17(28-12(2)22)18(29-13(3)23)19(30-14(4)24)20(31-16)32-33(25,26)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 |
Clave InChI |
REDJMNMIQSVTEY-OBKDMQGPSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


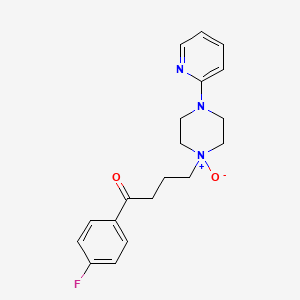



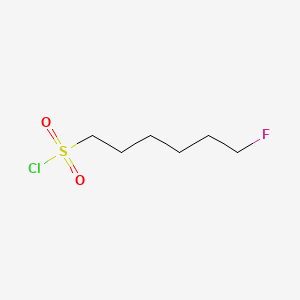
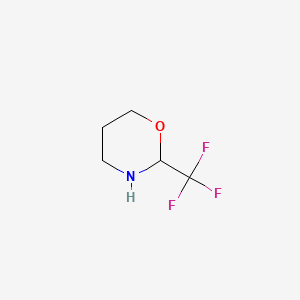
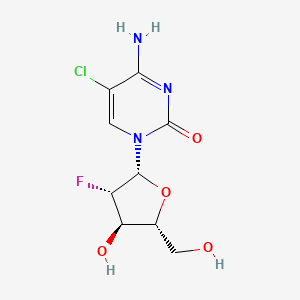

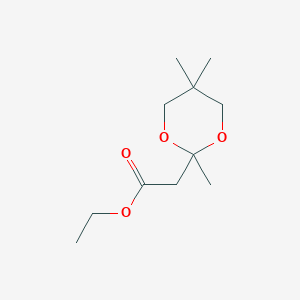
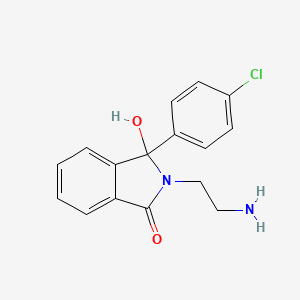
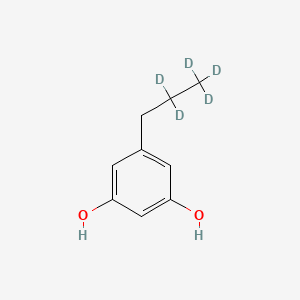
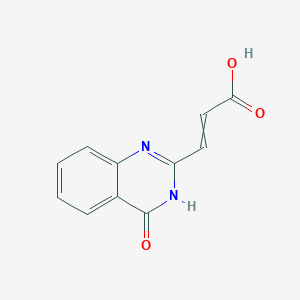
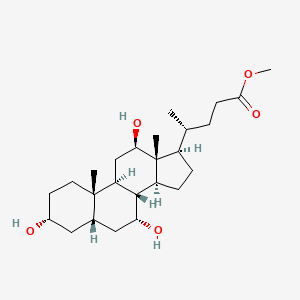
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)
